molecular formula C24H51O4P B1204631 Didodecyl hydrogen phosphate CAS No. 7057-92-3

Didodecyl hydrogen phosphate

Cat. No.: B1204631
CAS No.: 7057-92-3
M. Wt: 434.6 g/mol
InChI Key: JTXUVYOABGUBMX-UHFFFAOYSA-N
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Description

Didodecyl hydrogen phosphate (DDP) is an organic phosphate ester that is widely used in a variety of laboratory and industrial applications. It is a colorless, odorless, and slightly viscous liquid with a melting point of −40 °C. DDP is a versatile compound with a wide range of applications in various scientific fields, including biochemistry, medicine, and materials science. It is also used in the synthesis of various organic compounds and as a lubricant for industrial equipment.

Scientific Research Applications

  • Organic Electronics : A study on the structure-property relationship of isomers of didodecyl[1]-benzothieno[3,2-b][1]benzothiophene revealed significant impacts on charge carrier transport and electronic polarization, with implications for the field of organic electronics. One isomer exhibited an exceptionally high interfacial mobility, which is promising for future developments in this area (Tsutsui et al., 2016).

  • Nuclear Chemistry : Research on N,N-didodecyl-N′,N′-dioctyl diglycolamide, a compound related to didodecyl hydrogen phosphate, focused on its hydrodynamic suitability for minor actinide partitioning in nuclear waste management. The study assessed the changes in physical properties such as density and viscosity under various conditions (Rajeswari et al., 2015).

  • Surface Chemistry : An investigation into the self-assembly of didodecyldimethylammonium surfactants with hydrolyzable counterions, including phosphates, revealed how the counterion type and hydrolysis state affect the micelle formation and structural properties. This study has applications in designing novel surfactant systems (Liu & Warr, 2015).

  • Agricultural Science : In the context of agriculture, research on phosphate nutrition emphasized the development of crops tolerant to low-phosphate conditions. This study highlighted strategies for genetic engineering to enhance phosphate efficiency in crops, which is critical for sustainable agriculture (López-Arredondo et al., 2014).

  • Environmental Technology : A study on the modification of carbon nanotubes with dihexadecyl hydrogen phosphate explored its application for the sensitive detection of simvastatin, a pharmaceutical compound. This research contributes to advancements in sensor technology and clinical applications (Fayazfar et al., 2014).

  • Water Treatment : Research on electrocoagulation technology for phosphate removal from river water investigated a novel aluminum-based electrochemical cell. This study is significant for environmental management, specifically in treating water bodies to prevent eutrophication (Hashim et al., 2019).

Safety and Hazards

Didodecyl hydrogen phosphate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement associated with it is H319, which means it can cause serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

Didodecyl hydrogen phosphate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as phospholipases. Phospholipases hydrolyze phospholipids, and this compound can act as a substrate for these enzymes, leading to the release of fatty acids and other products. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing the activity of kinases and phosphatases, which are crucial for regulating cellular functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the phosphorylation of target proteins, thereby altering their activity and function. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in lipid metabolism, cell growth, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain phosphatases, leading to an increase in the phosphorylation state of target proteins. Additionally, it can activate kinases, promoting the phosphorylation of specific substrates. These interactions result in changes in cellular signaling pathways and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting lipid metabolism and enhancing cell signaling pathways. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as phospholipases, leading to the production of fatty acids and other metabolites. These metabolites can then enter other metabolic pathways, such as beta-oxidation or the synthesis of complex lipids. This compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways, thereby influencing the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. For example, this compound can bind to lipid transport proteins, which help to shuttle it to different parts of the cell. This distribution is crucial for its biological activity, as it allows the compound to reach its target sites within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function. This compound can be found in the plasma membrane, endoplasmic reticulum, and other organelles involved in lipid metabolism. Its localization is often directed by specific targeting signals or post-translational modifications that guide it to the appropriate cellular compartments. The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways .

Properties

IUPAC Name

didodecyl hydrogen phosphate
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InChI

InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUVYOABGUBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51O4P
Source PubChem
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DSSTOX Substance ID

DTXSID60863996
Record name Didodecyl hydrogen phosphate
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Molecular Weight

434.6 g/mol
Source PubChem
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Physical Description

Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline]
Record name Di-n-dodecyl phosphate
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Color/Form

Crystals (methanol)

CAS No.

7057-92-3
Record name Didodecyl phosphate
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Record name Di-n-dodecyl phosphate
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Record name Didodecyl hydrogen phosphate
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Record name Phosphoric acid, didodecyl ester
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Record name Didodecyl hydrogen phosphate
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Record name Didodecyl hydrogen phosphate
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Record name DILAURYL PHOSPHATE
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Record name DI-N-DODECYL PHOSPHATE
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Melting Point

59 °C
Record name DI-N-DODECYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Didodecyl Hydrogen Phosphate interact with BaTiO3 and affect the slurry's viscosity?

A1: this compound (DHP) acts as a dispersant by adsorbing onto the surface of BaTiO3 particles. [] This adsorption is driven by the interaction between the phosphate group of DHP and the barium titanate surface. [] The adsorbed DHP molecules create steric hindrance between the BaTiO3 particles, preventing them from aggregating. This reduced aggregation leads to a decrease in the slurry's viscosity, making it easier to process. [] The study used coarse-grain molecular dynamics (CGMD) simulations, along with first-principle and all-atom MD simulations, to demonstrate this mechanism. []

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